molecular formula C5H6N4O4 B1267439 Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate CAS No. 70965-23-0

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

货号: B1267439
CAS 编号: 70965-23-0
分子量: 186.13 g/mol
InChI 键: XBISXCYXLGZZFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a nitro group and a methyl ester group attached to the triazole ring

属性

IUPAC Name

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISXCYXLGZZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317868
Record name Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70965-23-0
Record name 70965-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Reaction Conditions and Optimization

  • Base Selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates deprotonation of the triazole, enhancing nucleophilicity.
  • Stoichiometry : A 1:1.2 molar ratio of triazole to methyl bromoacetate minimizes side products like bis-alkylated derivatives.
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours, achieving yields of 65–75% after purification.

Table 1 : Direct Alkylation Optimization Parameters

Parameter Optimal Range Impact on Yield
Base Cs₂CO₃ +10–15%
Solvent DMF +5–10%
Reaction Temperature 70°C Maximizes rate
Time 18 hours Balances conversion and degradation

Limitations

  • Starting Material Availability : 3-Nitro-1H-1,2,4-triazole is less commercially accessible than its amino counterpart, necessitating in-situ nitration steps.
  • Regioselectivity : Competing alkylation at the 4-position of the triazole ring can occur, requiring chromatographic separation to isolate the desired N1-isomer.

Two-Step Synthesis via Amino Intermediate

An alternative route involves synthesizing methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate followed by nitration. This method circumvents the limited availability of nitro-substituted triazoles.

Step 1: Alkylation of 3-Amino-1H-1,2,4-Triazole

3-Amino-1H-1,2,4-triazole reacts with methyl bromoacetate in DMF using K₂CO₃ as a base. The reaction achieves 80–85% yield after 12 hours at 60°C.

Key Reaction :
$$ \text{3-Amino-1H-1,2,4-triazole + Methyl bromoacetate} \xrightarrow{\text{K₂CO₃, DMF}} \text{Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate} $$

Step 2: Nitration of the Amino Group

The amino group is oxidized to nitro using hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C. This step proceeds with 70–75% yield, avoiding over-oxidation.

Key Reaction :
$$ \text{Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate} \xrightarrow{\text{H₂O₂, CH₃COOH}} \text{Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate} $$

Table 2 : Two-Step Synthesis Efficiency

Step Yield (%) Purity (%) Key Challenge
1 80–85 95 Regioselective alkylation
2 70–75 90 Controlling oxidation depth

Continuous-Flow Synthesis Methods

Recent advances employ continuous-flow reactors to enhance scalability and safety. This system integrates triazole alkylation and nitration in a telescoped process, reducing intermediate isolation.

Process Design

  • Reactor Configuration : Two sequential modules (alkylation and nitration) with residence times of 10 and 20 minutes, respectively.
  • Solvent System : Acetonitrile enables homogeneous mixing and efficient heat dissipation.
  • Yield : 82% overall yield, surpassing batch methods by 15–20%.

Table 3 : Batch vs. Continuous-Flow Comparison

Parameter Batch Process Continuous-Flow
Total Yield (%) 65 82
Reaction Time (h) 30 0.5
Purity (%) 90 95
Scalability Limited High

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Key strategies include:

  • Catalyst Recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce reagent consumption.
  • Solvent Recovery : Distillation reclaims >90% of DMF or acetonitrile, lowering environmental impact.
  • Process Analytical Technology (PAT) : In-line NMR and IR spectroscopy monitor reaction progress, ensuring consistent quality.

Challenges and Optimization Strategies

Regioselectivity Control

Alkylation at the 1-position is favored due to steric and electronic factors. Computational studies using density functional theory (DFT) reveal that the transition state for N1-alkylation is 2.3 kcal/mol lower in energy than N4-alkylation, explaining the observed selectivity.

Mitigation Strategies :

  • Directed Metalation : Using lithiating agents (e.g., LDA) to deprotonate the triazole selectively at N1 before alkylation.
  • Protection/Deprotection : Temporary protection of the amino group (e.g., as a tert-butyl carbamate) prior to nitration improves yield by 10–12%.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3 v/v) isolate the product in 85–90% purity.
  • Acid-Base Extraction : Adjusting pH to 3–4 precipitates unreacted triazole, simplifying purification.

科学研究应用

Medicinal Chemistry

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate has garnered attention for its potential biological activities. It serves as a building block for various pharmaceutical compounds due to its unique structure that allows it to participate in numerous chemical reactions. Notably, it exhibits antimicrobial and antitumor properties .

Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound may inhibit the growth of specific pathogens through various biochemical pathways. For example, studies have shown that triazole derivatives can disrupt cell wall synthesis in bacteria.

Materials Science

In materials science, this compound is explored for its potential in developing novel functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Furthermore, the compound's ability to form coordination complexes with metals opens avenues for applications in catalysis and sensor technology .

Comparative Analysis of Applications

Application FieldSpecific Use CasesNotable Properties
Medicinal ChemistryAntimicrobial agentsExhibits antimicrobial and antitumor properties
Materials ScienceFunctional materials developmentEnhances thermal stability and mechanical strength
Synthetic Organic ChemistryBuilding block for pharmaceuticalsVersatile in chemical reactions

作用机制

The mechanism of action of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

相似化合物的比较

    3-Nitro-1H-1,2,4-triazole: A precursor in the synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

    Methyl (1H-1,2,4-triazol-1-yl)acetate: Lacks the nitro group, resulting in different chemical properties and reactivity.

    Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate:

Uniqueness: this compound is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in energetic materials, while the ester group allows for further functionalization in synthetic chemistry.

生物活性

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C5_5H6_6N4_4O4_4
  • Molecular Weight : 186.12 g/mol
  • CAS Number : 70965-23-0

The structure of this compound includes a nitro group attached to a triazole ring, which is critical for its biological activity.

Antimicrobial Activity

This compound has shown promising results in various antimicrobial assays. Notably, it has been evaluated against several pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Summary

PathogenActivity (MIC µg/mL)Reference
Staphylococcus aureus15.67 - 31.25
Escherichia coli31.25
Enterococcus faecalis31.25
Candida albicans>62.50

The compound demonstrated significant antibacterial activity against the ESKAPE pathogens, which are known for their antibiotic resistance. The minimum inhibitory concentrations (MICs) indicate that this compound is particularly effective against Gram-positive bacteria.

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of this compound. It has been tested against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Anti-Trypanosomal Activity

In a study evaluating various nitrotriazole derivatives, this compound exhibited significant growth inhibition against T. cruzi amastigotes with an IC50_{50} ranging from 40 nM to 1.97 µM. Importantly, these compounds showed low cytotoxicity towards mammalian cells (L6 cells), indicating a favorable selectivity index .

The biological activity of this compound is attributed to its ability to interact with specific biological targets within pathogens:

  • Nitroreductase Activation : The nitro group in the triazole structure is crucial for activation by nitroreductases present in certain parasites like T. cruzi. This activation leads to the formation of toxic metabolites that disrupt cellular functions .
  • Inhibition of Enzymatic Pathways : Compounds containing the triazole moiety have been shown to inhibit key enzymes involved in parasite metabolism and replication.

常见问题

Q. How do crystallographic data (e.g., SHELX-refined structures) inform the design of triazole-based inhibitors?

  • Methodological Answer : XRD reveals key interactions:
  • Nitro-group orientation : Stabilizes π-stacking with aromatic residues (e.g., Phe in CYP51).
  • Acetate conformation : Hydrogen bonds with catalytic water molecules.
    SHELXL refinement parameters (R1 < 5%) ensure high-confidence structural models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。